Bceab

Description

Structure

3D Structure

Properties

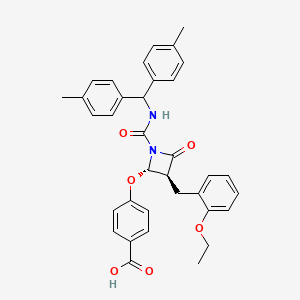

Molecular Formula |

C35H34N2O6 |

|---|---|

Molecular Weight |

578.7 g/mol |

IUPAC Name |

4-[(2S,3S)-1-[bis(4-methylphenyl)methylcarbamoyl]-3-[(2-ethoxyphenyl)methyl]-4-oxoazetidin-2-yl]oxybenzoic acid |

InChI |

InChI=1S/C35H34N2O6/c1-4-42-30-8-6-5-7-27(30)21-29-32(38)37(33(29)43-28-19-17-26(18-20-28)34(39)40)35(41)36-31(24-13-9-22(2)10-14-24)25-15-11-23(3)12-16-25/h5-20,29,31,33H,4,21H2,1-3H3,(H,36,41)(H,39,40)/t29-,33+/m1/s1 |

InChI Key |

IGIOAZWNIRIBNB-CPBHLAHYSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1C[C@H]2[C@@H](N(C2=O)C(=O)NC(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)OC5=CC=C(C=C5)C(=O)O |

Canonical SMILES |

CCOC1=CC=CC=C1CC2C(N(C2=O)C(=O)NC(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)OC5=CC=C(C=C5)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of the BceAB Transporter System in Antimicrobial Peptide Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Understanding the molecular mechanisms by which bacteria evade antimicrobial agents is paramount for the development of novel therapeutic strategies. This technical guide provides an in-depth examination of the BceAB ATP-binding cassette (ABC) transporter system, a key player in mediating resistance to antimicrobial peptides (AMPs) in Gram-positive bacteria. We will delve into the sophisticated "target protection" mechanism employed by this compound, its intricate regulation via the BceRS two-component system, and its substrate specificity. This document consolidates quantitative data on resistance levels, details key experimental methodologies, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in the field.

Introduction: The this compound System - A Novel Defense Mechanism

Gram-positive bacteria, lacking the protective outer membrane of their Gram-negative counterparts, are particularly vulnerable to AMPs that target cell wall biosynthesis. To counteract this threat, many of these organisms have evolved sophisticated resistance mechanisms. Among the most effective are the this compound-type ABC transporters.[1][2] First identified in Bacillus subtilis, the this compound system confers high-level resistance to various peptide antibiotics that interfere with the lipid II cycle, a critical pathway for peptidoglycan synthesis.[2][3][4]

The this compound operon encodes two proteins: BceA, the nucleotide-binding domain (NBD) or ATPase, and BceB, the membrane-spanning domain (MSD) or permease.[5][6] The BceB permease is characterized by ten transmembrane helices and a large extracellular domain, which is crucial for substrate recognition.[1] The expression of the this compound operon is tightly regulated by the adjacent bceRS operon, which encodes a two-component regulatory system (TCS).[5][6]

The "Target Protection" Model: A Paradigm Shift in Transporter-Mediated Resistance

Initially, it was hypothesized that this compound functions as a classical efflux pump, expelling AMPs from the cell. However, recent evidence has led to the formulation of a more nuanced "target protection" model.[3][7][8] This model posits that this compound does not directly transport the free AMP. Instead, its physiological substrate is the complex formed between the AMP and its cellular target, which are intermediates of the lipid II cycle.[1][3][4]

For instance, the AMP bacitracin binds to undecaprenyl pyrophosphate (UPP), a lipid carrier essential for cell wall synthesis.[3][4] The this compound transporter is thought to recognize and bind this UPP-bacitracin complex, utilizing the energy from ATP hydrolysis to dissociate the AMP from its target.[3][9] This action transiently frees UPP, allowing it to re-enter the lipid II cycle and continue the process of peptidoglycan synthesis.[3][7] This mechanism effectively shields the cellular target from the inhibitory action of the AMP without the need for drug efflux or degradation.[3][7]

Signaling Pathway: The BceRS Two-Component System and "Flux-Sensing"

The regulation of this compound expression is a fascinating example of a "flux-sensing" mechanism, where the cell tailors its resistance response to the level of threat.[3][4][10] This process is mediated by the BceRS two-component system, consisting of the sensor histidine kinase BceS and the response regulator BceR.[5][6]

The BceS kinase does not directly sense the extracellular AMP. Instead, it senses the activity of the this compound transporter itself.[1][10] BceS and this compound form a stable sensory complex in the cell membrane.[10][11] The conformational changes in this compound that occur during its transport cycle (i.e., binding of the AMP-target complex and ATP hydrolysis) are transmitted to BceS.[9][10] This activates the kinase activity of BceS, leading to its autophosphorylation. The phosphate group is then transferred to the response regulator, BceR.[5][9][10] Phosphorylated BceR then binds to the promoter of the this compound operon, upregulating the expression of the transporter.[5][6][9] This creates a positive feedback loop, ensuring that the level of this compound is precisely matched to the concentration of the AMP threat.[4][9][10]

Quantitative Data on this compound-Mediated Resistance

The contribution of this compound and its homologues to antimicrobial resistance is significant, often resulting in a substantial increase in the minimum inhibitory concentration (MIC) of various AMPs. The following tables summarize quantitative data from studies on this compound and related transporters.

Table 1: Bacitracin Resistance in Clostridium perfringens [1]

| Strain Type | Number of Isolates | MIC Range (µg/ml) | MIC50 (µg/ml) | MIC90 (µg/ml) |

| Resistant | 24 | >256 | >256 | >256 |

| Susceptible | 75 | 0.75 - 16 | 3 - 6 | >256 |

Table 2: Fold Resistance Conferred by SaNsrFP (a this compound homologue) in Lactococcus lactis [12]

| Antimicrobial Peptide | Fold Increase in Resistance (WT vs. SaNsrFP-expressing) |

| Bacitracin | 350 |

| (Zn)-Bacitracin | 132 |

| Nisin | 16 |

| Gallidermin | 12 |

| Ramoplanin A2 | 2 - 5 |

| Vancomycin | 2 - 6 |

| Lysobactin | 2 - 6 |

| Values taken from a previous study cited in the source. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the this compound transporter system.

Construction of a this compound Gene Knockout in Bacillus subtilis

This protocol describes a common method for creating a markerless deletion of the this compound operon using homologous recombination.

-

Construct a Deletion Cassette:

-

Amplify ~1 kb regions upstream and downstream of the this compound operon using PCR.

-

Amplify an antibiotic resistance cassette (e.g., erythromycin resistance, erm) flanked by loxP sites.

-

Join the upstream fragment, the antibiotic resistance cassette, and the downstream fragment using overlap extension PCR or Gibson assembly.

-

-

Transformation of B. subtilis :

-

Prepare competent B. subtilis cells using a standard protocol (e.g., the Spizizen method).[13]

-

Transform the competent cells with the linear deletion cassette.

-

Select for transformants on agar plates containing the appropriate antibiotic.

-

-

Verification of Double Crossover:

-

Verify the correct integration of the deletion cassette and deletion of the this compound operon by colony PCR using primers that flank the target region.

-

-

Excision of the Resistance Marker (Optional):

-

To create a markerless deletion, transform the mutant strain with a temperature-sensitive plasmid expressing Cre recombinase (e.g., pDR244).[14][15]

-

Grow the transformants at the permissive temperature to allow for plasmid replication and expression of Cre recombinase, which will excise the antibiotic resistance cassette at the loxP sites.

-

Shift the culture to the non-permissive temperature to cure the cells of the Cre-expressing plasmid.

-

Verify the excision of the resistance marker by colony PCR.

-

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the purified this compound transporter, which is essential for its function.

-

Purification of this compound:

-

Overexpress His-tagged this compound in a suitable expression host (e.g., E. coli).

-

Solubilize the membrane fraction using a mild detergent (e.g., Lauryl Maltose Neopentyl Glycol - LMNG).[3][16]

-

Purify the this compound complex using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

-

-

ATPase Reaction:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 5 mM MgCl2).

-

Add a defined amount of purified this compound protein to the reaction buffer.

-

Initiate the reaction by adding ATP to a final concentration in the millimolar range.

-

Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).[3]

-

-

Quantification of Phosphate Release:

-

Stop the reaction by adding a solution like 12% SDS.[3]

-

Quantify the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay (e.g., PiColorLock™).[17]

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

-

Calculate the specific ATPase activity (e.g., in nmol Pi/min/mg protein) by comparing the absorbance to a standard curve generated with known concentrations of Pi.

-

Luciferase Reporter Assay for bceA Promoter Activity

This assay is used to monitor the in vivo activity of the this compound promoter in response to AMPs, providing a proxy for the signaling activity of the BceRS-BceAB system.

-

Construction of the Reporter Strain:

-

Clone the promoter region of the bceA gene upstream of a promoterless luciferase gene cassette (e.g., luxABCDE) in an integration vector.

-

Transform B. subtilis with the resulting plasmid and select for integrants.

-

-

Luciferase Assay:

-

Grow the reporter strain to the mid-exponential phase in a suitable medium.

-

Challenge the cells with various concentrations of the AMP of interest.

-

At specific time points, measure both the optical density (OD) of the culture and the luminescence using a plate reader.

-

Calculate the specific promoter activity by normalizing the luminescence signal to the cell density (RLU/OD).

-

Conclusion and Future Directions

The this compound transporter system represents a sophisticated and efficient mechanism of antimicrobial peptide resistance in Gram-positive bacteria. The "target protection" model, coupled with the "flux-sensing" regulatory circuit, highlights the intricate molecular strategies that bacteria have evolved to survive in hostile environments. A thorough understanding of this system is crucial for the development of novel antimicrobial agents that can either bypass this resistance mechanism or inhibit the this compound transporter directly.

Future research should focus on:

-

Structural elucidation of the this compound transporter in complex with its AMP-target substrate. This would provide invaluable insights into the molecular basis of substrate recognition and the mechanism of AMP dissociation.

-

Identification of small molecule inhibitors of the this compound ATPase activity. Such compounds could serve as adjuvants to potentiate the efficacy of existing AMPs.

-

Investigating the diversity and substrate specificity of this compound homologues in other pathogenic bacteria. This knowledge is essential for predicting and overcoming resistance in a clinical setting.

By continuing to unravel the complexities of the this compound system, the scientific community can pave the way for the development of next-generation therapeutics to combat the growing threat of antimicrobial resistance.

References

- 1. Characterization of Genes Encoding for Acquired Bacitracin Resistance in Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genomembrane.com [genomembrane.com]

- 6. ATPase activity assay [protocols.io]

- 7. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Bacterial Adenylate Cyclase-Based Two-Hybrid System Compatible with Gateway® Cloning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. opentrons.com [opentrons.com]

- 10. Architecture of a complete Bce-type antimicrobial peptide resistance module - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. New insights into the resistance mechanism for the this compound-type transporter SaNsrFP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fast genome editing in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genome editing methods for Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. abcam.com [abcam.com]

The BceAB-S Complex: A Technical Guide to its Structure, Function, and Experimental Analysis

An In-depth Whitepaper for Researchers and Drug Development Professionals

The emergence of antibiotic resistance is a critical global health challenge. Understanding the molecular machinery that bacteria employ to counteract antimicrobial agents is paramount for the development of new therapeutic strategies. In Firmicutes, a major phylum of Gram-positive bacteria, the BceAB-S system represents a sophisticated defense module against antimicrobial peptides that target cell wall biosynthesis. This technical guide provides a comprehensive overview of the structure, components, and mechanism of the this compound-S complex, with a focus on quantitative data and detailed experimental protocols for its study.

Core Components and Overall Structure

The this compound-S complex is a membrane-embedded machinery composed of an ATP-binding cassette (ABC) transporter, this compound, and a two-component system sensor histidine kinase, BceS.[1][2] Cryo-electron microscopy (cryo-EM) studies have elucidated the stoichiometry and architecture of this complex.[1][3][4]

BceA: This subunit constitutes the nucleotide-binding domain (NBD) of the ABC transporter. Two BceA subunits associate with the cytoplasmic face of the BceB permease.[3][5] They are responsible for hydrolyzing ATP to provide the energy for the complex's function.[1]

BceB: This is the transmembrane domain (TMD) or permease of the transporter. It is a single polypeptide chain that forms 10 transmembrane helices (TMHs).[1][2] A large extracellular domain (ECD) of approximately 200 amino acids is located between TMH7 and TMH8, which is a hallmark of this compound-type transporters and is involved in substrate recognition.[6][7] BceB forms a specialized lipid-binding pocket that can accommodate undecaprenyl pyrophosphate (UPP), a key intermediate in the lipid II cycle of cell wall synthesis.[3][6][8]

BceS: This is a sensor histidine kinase that physically interacts with the this compound transporter.[3][9] It consists of two transmembrane helices and cytoplasmic HAMP, DHp (dimerization and histidine phosphotransfer), and catalytic domains.[1][5] BceS exists as a dimer and associates with the BceB subunit.[1]

The overall stoichiometry of the functional this compound-S sensory complex is a hetero-pentamer consisting of two BceA subunits, one BceB subunit, and a dimer of BceS (A₂B₁S₂).[10]

Mechanism of Action: Target Protection and Flux-Sensing

The this compound-S system employs a unique mechanism of action that deviates from canonical ABC transporters, which typically function as efflux pumps. Instead, it operates through a "target protection" model coupled with a "flux-sensing" signaling cascade.[9][11][12]

Target Protection: The primary function of the this compound transporter is not to export the antimicrobial peptide (e.g., bacitracin) out of the cell. Instead, it recognizes the complex formed between the antibiotic and its cellular target, undecaprenyl pyrophosphate (UPP), an essential lipid carrier in peptidoglycan synthesis.[9][11][12] Upon binding this UPP-bacitracin complex, the this compound transporter utilizes the energy from ATP hydrolysis to dissociate the antibiotic from UPP, thereby "protecting" the target and allowing cell wall synthesis to resume.[9][11][12]

Flux-Sensing Signaling: The activity of the this compound transporter is tightly regulated through a sophisticated signaling mechanism involving the BceS histidine kinase. BceS does not directly sense the antimicrobial peptide. Instead, it senses the conformational cycling of the this compound transporter that occurs during its target protection activity.[3][13] In the absence of the antibiotic, the transporter is in an inactive state and maintains BceS in a repressed state.[5] The binding of the UPP-bacitracin complex and subsequent ATP hydrolysis by BceA induces conformational changes in BceB. These changes are transmitted to the associated BceS kinase, leading to its autophosphorylation.[13] Phosphorylated BceS then transfers the phosphate group to its cognate response regulator, BceR. Phosphorylated BceR subsequently binds to the promoter of the this compound operon, upregulating the expression of the transporter.[3][13] This creates a positive feedback loop, ensuring that the level of the this compound transporter is finely tuned to the level of antibiotic-induced stress.[3]

Quantitative Data

The following tables summarize the available quantitative data for the this compound complex and its components.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity | |||

| Bacitracin KD | 60 nM | B. subtilis this compound | [6] |

| Bacitracin KD | 304 ± 15.7 µM | S. agalactiae SaNsrP-ECD | [6] |

| Zn-Bacitracin KD | 259 ± 65.0 µM | S. agalactiae SaNsrP-ECD | [6] |

| ATPase Activity | |||

| This compound Vmax | ~120 nmol/min/mg | B. subtilis this compound in LMNG | [3] |

| This compound-S Vmax | Significantly reduced vs. This compound | B. subtilis this compound-S in LMNG | [14] |

| This compound KM (ATP) | ~0.5 mM | B. subtilis this compound in LMNG | [3] |

| Structural Dimensions | |||

| This compound Resolution (Cryo-EM) | 3.8 Å (nucleotide-free) | B. subtilis this compound | [3][4] |

| This compound Resolution (Cryo-EM) | ~3.7 Å (ATP-bound) | B. subtilis this compound | [3] |

| This compound-S Resolution (Cryo-EM) | 3.5 Å (nucleotide-free) | B. subtilis this compound-S | [10] |

Experimental Protocols

Expression and Purification of the this compound-S Complex

This protocol is adapted from studies on the B. subtilis this compound-S complex.[14]

-

Cloning: The bceA, bceB, and bceS genes are cloned into a suitable expression vector, such as pETDuet-1. A 6x-His tag is typically fused to the N-terminus of BceA for affinity purification.

-

Expression: The expression plasmid is transformed into an E. coli expression strain like C41(DE3). Cells are grown in Luria Broth (LB) with appropriate antibiotics at 37°C to an OD₆₀₀ of ~0.8. Protein expression is induced with IPTG, and the culture is incubated at a lower temperature (e.g., 18°C) overnight.

-

Membrane Preparation: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. Unbroken cells and debris are removed by low-speed centrifugation. The cell membranes are then isolated by ultracentrifugation.

-

Solubilization: The isolated membranes are resuspended and solubilized in a buffer containing a mild detergent, such as lauryl maltose neopentyl glycol (LMNG), which has been shown to maintain the stability and activity of the complex.[3]

-

Affinity Chromatography: The solubilized protein is loaded onto a Co³⁺-Talon or Ni²⁺-NTA affinity resin. The column is washed extensively with a buffer containing a low concentration of imidazole and detergent to remove non-specifically bound proteins. The this compound-S complex is eluted with a high concentration of imidazole.

-

Size-Exclusion Chromatography: The eluted protein is concentrated and further purified by size-exclusion chromatography using a column like a Superdex 200, equilibrated in a buffer containing detergent. This step separates the intact complex from aggregates and smaller contaminants. The purity and monodispersity of the complex are assessed by SDS-PAGE and analytical size-exclusion chromatography.

Cryo-Electron Microscopy (Cryo-EM)

-

Grid Preparation: The purified this compound-S complex is applied to glow-discharged cryo-EM grids. The grids are then blotted and plunge-frozen in liquid ethane using a vitrification robot.

-

Data Collection: Data is collected on a Titan Krios or a similar high-end transmission electron microscope equipped with a direct electron detector.

-

Image Processing: The collected movies are subjected to motion correction and CTF estimation. Particles are picked, extracted, and subjected to 2D and 3D classification to select for homogenous populations of the complex. The final 3D reconstruction is obtained by averaging the selected particles.

-

Model Building: An atomic model of the this compound-S complex is built into the cryo-EM density map using software like Coot and refined using programs like Phenix.

ATPase Activity Assay

This colorimetric assay measures the release of inorganic phosphate (Pi) from ATP hydrolysis.[3][14][15]

-

Reaction Setup: The assay is performed in a 96-well plate. Each well contains the purified this compound or this compound-S complex in a reaction buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl, 4 mM MgCl₂) and the desired concentration of ATP.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period (e.g., 30 minutes).

-

Stopping the Reaction: The reaction is stopped by the addition of a solution containing sodium dodecyl sulfate (SDS).

-

Phosphate Detection: A colorimetric reagent that detects free phosphate, such as a malachite green-based reagent, is added to each well. The absorbance is measured at a specific wavelength (e.g., 620 nm) after color development.

-

Quantification: The amount of released phosphate is quantified by comparing the absorbance to a standard curve generated with known concentrations of phosphate. The specific ATPase activity is then calculated (e.g., in nmol of Pi released per minute per mg of protein).

In Vitro Transcription Assay

To study the regulation of this compound expression by the BceRS two-component system, an in vitro transcription assay can be employed.[16][17][18][19][20]

-

Template Preparation: A linear DNA template containing the bceA promoter is generated by PCR.

-

Protein Purification: The response regulator BceR and the RNA polymerase holoenzyme from B. subtilis are purified.

-

In Vitro Phosphorylation of BceR: BceR is phosphorylated in vitro using a small-molecule phosphodonor like acetyl phosphate or by incubating with purified, autophosphorylated BceS.

-

Transcription Reaction: The transcription reaction is assembled with the DNA template, RNA polymerase, ribonucleotides (including a labeled one, e.g., [α-³²P]UTP), and either phosphorylated or unphosphorylated BceR.

-

Analysis of Transcripts: The reaction is incubated at 37°C and then stopped. The RNA transcripts are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The amount of transcript produced is quantified to determine the effect of BceR phosphorylation on promoter activity.

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Frontiers | The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family [frontiersin.org]

- 9. pnas.org [pnas.org]

- 10. rcsb.org [rcsb.org]

- 11. journals.asm.org [journals.asm.org]

- 12. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Architecture of a complete Bce-type antimicrobial peptide resistance module - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Real-time measurement of in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. studenttheses.uu.nl [studenttheses.uu.nl]

- 20. biocompare.com [biocompare.com]

The Genetic Organization of the bceAB Operon: A Technical Guide for Researchers

An In-depth Analysis of the Core Components of Bacitracin Resistance in Bacillus subtilis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic organization, regulation, and function of the bceAB operon, a key determinant of bacitracin resistance in Bacillus subtilis. The content herein is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Introduction

The this compound operon encodes an ATP-binding cassette (ABC) transporter that plays a crucial role in conferring resistance to the polypeptide antibiotic bacitracin.[1] This resistance mechanism is of significant interest to researchers studying bacterial physiology, antibiotic resistance, and for professionals in drug development seeking to overcome such resistance. The expression of the this compound operon is tightly regulated by the adjacent bceRS two-component system, creating a sophisticated sense-and-respond circuit to antibiotic challenge.[1]

Genetic Organization of the bce Locus

The bce locus in Bacillus subtilis 168 consists of the bceRS and this compound operons, which are transcribed independently but are functionally linked. The bceRS genes encode a two-component regulatory system, while the this compound operon encodes the two components of an ABC transporter.

The this compound Operon

The this compound operon is comprised of two genes, bceA and bceB, which are co-transcribed.

-

bceA : Encodes the nucleotide-binding domain (NBD) of the ABC transporter.[1]

-

bceB : Encodes the membrane-spanning domain (MSD) of the ABC transporter.[1]

The close proximity and co-transcription of these genes are characteristic of operon structures in prokaryotes, ensuring the stoichiometric production of the transporter components.

Table 1: Gene and Protein Characteristics of the this compound Operon in Bacillus subtilis 168

| Gene | Gene Length (bp) | Protein | Molecular Weight (kDa) | Cellular Localization | Function |

| bceA | 762[2] | BceA | 28.08[2] | Cytoplasm (membrane-associated via BceB) | ATP-binding and hydrolysis (NBD)[1] |

| bceB | 2025 | BceB | 75.83 | Cell Membrane | Transmembrane transport (MSD)[1] |

Regulation of this compound Expression

The expression of the this compound operon is induced by the presence of bacitracin and is under the direct control of the BceRS two-component system.[1]

The BceRS Two-Component System

-

BceS : A membrane-bound sensor histidine kinase.

-

BceR : A cytoplasmic response regulator.[3]

Upon bacitracin-induced stress, BceS autophosphorylates and subsequently transfers the phosphoryl group to BceR.[4] Phosphorylated BceR (BceR-P) then acts as a transcriptional activator for the this compound operon.

The BceR Binding Site

BceR-P binds to a specific inverted repeat sequence in the promoter region of bceA (PbceA), thereby activating transcription.[1][5]

Table 2: BceR Binding Site in the bceA Promoter

| Feature | Sequence / Location |

| BceR Binding Sequence | AAGCgTGTGACgaaaatGTCACAtGCTT[5] |

| Location | Upstream of the bceA start codon[5] |

A Unique Feedback Loop: The Role of this compound in Signaling

Interestingly, the this compound transporter itself is required for the activation of the BceS kinase.[6] This creates a positive feedback loop where the presence of the transporter is necessary to signal for its own increased production in response to bacitracin. This "flux-sensing" mechanism allows the cell to finely tune the level of resistance to the level of antibiotic threat.

Function of the this compound Transporter

The this compound transporter confers bacitracin resistance through a "target protection" mechanism. Bacitracin normally inhibits cell wall synthesis by binding to the lipid carrier undecaprenyl pyrophosphate (UPP). The this compound transporter is thought to recognize the bacitracin-UPP complex and actively dissociate it, thereby freeing UPP to participate in cell wall biosynthesis.[7][8]

Quantitative Analysis of this compound Expression

The induction of the this compound operon by bacitracin has been quantified using reporter gene assays, such as with lacZ (encoding β-galactosidase).

Table 3: Induction of bceA Promoter Activity by Bacitracin

| Bacitracin Concentration (µg/ml) | β-Galactosidase Activity (Units) |

| 0 | < 1[4] |

| 1 | 60[4] |

| 10 | 130[4] |

*Data from a bceA-lacZ fusion in B. subtilis.[4]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the genetic organization and regulation of the this compound operon.

Northern Blot Analysis for this compound Transcription

Northern blotting is used to detect and quantify the size and abundance of the this compound mRNA transcript.

Protocol Overview:

-

RNA Extraction: Isolate total RNA from B. subtilis cultures grown with and without bacitracin.

-

Gel Electrophoresis: Separate RNA samples on a denaturing agarose gel.

-

Transfer: Transfer the separated RNA to a nylon membrane.

-

Hybridization: Hybridize the membrane with a labeled DNA probe specific to bceA or bceB.

-

Detection: Visualize the hybridized probe to determine the size and relative amount of the this compound transcript.

DNase I Footprinting to Identify the BceR Binding Site

This technique is used to precisely map the binding site of the BceR protein on the bceA promoter DNA.

Protocol Overview:

-

DNA Probe Preparation: Prepare a DNA fragment of the bceA promoter region, radioactively labeled at one end.

-

Protein-DNA Binding: Incubate the labeled DNA probe with purified BceR-P.

-

DNase I Digestion: Partially digest the DNA with DNase I. The region where BceR-P is bound will be protected from digestion.

-

Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.

-

Autoradiography: Visualize the DNA fragments. The "footprint" where BceR-P was bound will appear as a gap in the ladder of DNA fragments.

Site-Directed Mutagenesis of the BceR Binding Site

This method is used to introduce specific mutations into the BceR binding site to study their effect on this compound expression.

Protocol Overview:

-

Primer Design: Design PCR primers that contain the desired mutation in the BceR binding site.

-

PCR Amplification: Use the mutagenic primers to amplify a plasmid containing the bceA promoter region.

-

Template Removal: Digest the parental, non-mutated plasmid DNA with an enzyme like DpnI, which specifically targets methylated DNA.

-

Transformation: Transform the mutated plasmid into E. coli for propagation.

-

Sequence Verification: Sequence the plasmid to confirm the presence of the desired mutation.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the this compound operon.

Caption: The BceRS-BceAB signaling pathway for bacitracin resistance.

Caption: Experimental workflow for DNase I footprinting of the BceR binding site.

Conclusion

The this compound operon and its regulatory network represent a sophisticated and highly regulated mechanism for antibiotic resistance in Bacillus subtilis. A thorough understanding of its genetic organization, the intricacies of its regulation, and its functional mechanism is paramount for the development of novel strategies to combat bacitracin resistance in pathogenic bacteria. This guide provides a foundational resource for researchers and professionals engaged in this critical area of study.

References

- 1. The BceRS two-component regulatory system induces expression of the bacitracin transporter, this compound, in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bceA [subtiwiki.uni-goettingen.de]

- 3. bceR [subtiwiki.uni-goettingen.de]

- 4. Resistance to Bacitracin in Bacillus subtilis: Unexpected Requirement of the this compound ABC Transporter in the Control of Expression of Its Own Structural Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The BceABRS Four-Component System Regulates the Bacitracin-Induced Cell Envelope Stress Response in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance to bacitracin in Bacillus subtilis: unexpected requirement of the this compound ABC transporter in the control of expression of its own structural genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family [frontiersin.org]

- 8. New insights into the resistance mechanism for the this compound-type transporter SaNsrFP - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of BceAB-Type Transporters in Firmicutes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BceAB-type ATP-binding cassette (ABC) transporters are a widespread and crucial class of resistance determinants against cell wall-active antimicrobial peptides (AMPs) within the phylum Firmicutes. These transporters, characterized by a unique architecture featuring a large extracellular domain, function in close concert with two-component signal transduction systems (TCS) to sense and counteract threats to cell envelope integrity. This technical guide provides an in-depth exploration of the evolution, function, and regulation of this compound-type transporters. It includes a compilation of quantitative data, detailed experimental protocols for their characterization, and visual representations of the key molecular pathways and evolutionary relationships to serve as a comprehensive resource for researchers in microbiology and drug development.

Introduction: The this compound-Type Transporter Family

This compound-type transporters are a distinct family of ABC transporters predominantly found in Firmicutes.[1][2] They are crucial for the defense against various AMPs, including the clinically relevant bacitracin and lantibiotics like nisin.[3][4] Structurally, they are typically composed of a permease subunit (BceB) with ten transmembrane helices and a large extracellular domain (ECD), and a nucleotide-binding domain (NBD) or ATPase subunit (BceA).[3][5] A defining feature of these systems is their genetic and functional linkage to a two-component system (TCS), typically designated BceRS, where BceS is the sensor histidine kinase and BceR is the response regulator.[2][6] This tight co-evolution allows for a sophisticated "flux-sensing" mechanism, where the transporter's activity directly modulates the signaling cascade, leading to an adaptive resistance response.[7][8]

Evolutionary Perspective

Phylogenetic analyses reveal a close co-evolutionary relationship between the BceB permease and the BceS histidine kinase, suggesting a direct physical interaction and functional coupling.[2][9] These transporter-TCS modules are almost exclusively found in Firmicutes, indicating a specialized adaptation within this phylum.[2][10] The genetic organization of this compound and bceRS operons is highly conserved, with the genes typically located adjacent to each other on the chromosome.[9] This conserved synteny underscores the functional interdependence of the transporter and its regulatory system.

Mechanism of Action and Regulation

The precise mechanism of resistance conferred by this compound-type transporters is an area of active research. Two primary models have been proposed:

-

Target Protection: This model suggests that the transporter does not efflux the antibiotic but rather dislodges it from its cellular target.[3][11] For bacitracin, which targets the lipid carrier undecaprenyl pyrophosphate (UPP), this compound is proposed to recognize the bacitracin-UPP complex and, through ATP hydrolysis, release UPP, allowing it to re-enter the peptidoglycan synthesis cycle.[3][5]

-

Lipid II Flipping: An alternative hypothesis suggests that some this compound-type transporters may function as flippases, moving their target (e.g., Lipid II) from the outer to the inner leaflet of the cytoplasmic membrane, thereby shielding it from extracellular AMPs.

Regulation of this compound expression is tightly controlled by the cognate BceRS TCS. In the absence of a substrate, the BceS kinase is kept in an inactive state through its interaction with BceB.[12] Upon substrate binding to the BceB ECD, a conformational change is induced in the transporter, which is sensed by BceS.[8][12] This leads to autophosphorylation of BceS and subsequent phosphoryl transfer to the response regulator, BceR. Phosphorylated BceR then binds to the promoter of the this compound operon, upregulating transporter expression.[6][8]

Quantitative Data

The following tables summarize key quantitative data for this compound-type transporters from various Firmicutes.

Table 1: Substrate Specificity and Resistance Levels (Minimum Inhibitory Concentration - MIC)

| Organism | Transporter | Substrate | Wild-Type MIC (µg/mL) | Mutant (Δthis compound) MIC (µg/mL) | Reference |

| Bacillus subtilis | This compound | Bacitracin | 128 | 4 | [13] |

| Bacillus subtilis | This compound | Nisin | >256 | >256 | [7] |

| Lactococcus lactis | YsaDCB | Bacitracin | 32 | 4 | [13] |

| Streptococcus pneumoniae | This compound-like | Bacitracin | 8 | 2 | [11] |

| Streptococcus pneumoniae | This compound-like | Daptomycin | 4 | 4 | [11] |

Table 2: Kinetic Parameters of ATPase Activity

| Transporter | Organism | Km for ATP (mM) | Vmax (nmol Pi/min/mg) | Substrate Stimulation | Reference |

| This compound | Bacillus subtilis | ~1.0 | ~150 | Bacitracin dependent | [14][15] |

| SaNsrFP | Streptococcus agalactiae | Not determined | 135 ± 32.7 | Bacitracin dependent | [16] |

Table 3: Binding Affinities

| Transporter Component | Ligand | KD | Method | Reference |

| BceB (extracellular domain) | Bacitracin | 60 nM | Surface Plasmon Resonance | [1] |

| SaNsrP (extracellular domain) | Zn-bacitracin | 259 ± 65.0 µM | Intrinsic Trp Fluorescence | [16] |

| SaNsrP (extracellular domain) | Bacitracin | 304 ± 15.7 µM | Intrinsic Trp Fluorescence | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-type transporters.

Overexpression and Purification of this compound

This protocol is adapted from methods used for the purification of this compound from Bacillus subtilis expressed in E. coli.[14]

Reagents and Buffers:

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 1 mM MgCl₂, 10 mM imidazole, 1 mM PMSF, DNase I.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 20 mM imidazole, 0.02% (w/v) n-dodecyl-β-D-maltoside (DDM).

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 250 mM imidazole, 0.02% (w/v) DDM.

-

Size Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% (w/v) DDM.

Procedure:

-

Expression: Transform E. coli C41(DE3) cells with a pET-based vector co-expressing His-tagged BceA and BceB. Grow cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow at 18°C for 16-20 hours.

-

Cell Lysis: Harvest cells by centrifugation, resuspend in Lysis Buffer, and lyse by sonication or high-pressure homogenization.

-

Membrane Isolation: Centrifuge the lysate at 10,000 x g for 30 minutes to remove cell debris. Pellet the membranes from the supernatant by ultracentrifugation at 150,000 x g for 1 hour.

-

Solubilization: Resuspend the membrane pellet in Lysis Buffer containing 1% (w/v) DDM and stir for 1 hour at 4°C.

-

Affinity Chromatography: Centrifuge the solubilized membranes at 100,000 x g for 30 minutes. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with Wash Buffer. Wash the column extensively with Wash Buffer. Elute the protein with Elution Buffer.

-

Size Exclusion Chromatography: Concentrate the eluted protein and apply to a size exclusion chromatography column (e.g., Superdex 200) equilibrated with SEC Buffer. Collect fractions containing the purified this compound complex.

-

Purity and Concentration: Assess protein purity by SDS-PAGE and determine the concentration using a BCA assay.

Reconstitution into Proteoliposomes and Transport Assay

This protocol is a generalized procedure for reconstituting this compound into proteoliposomes and performing a transport assay with a radiolabeled substrate.[6][17][18]

Reagents and Buffers:

-

Lipids: E. coli polar lipid extract.

-

Reconstitution Buffer: 50 mM HEPES-KOH pH 7.0, 100 mM KCl.

-

Transport Buffer: 50 mM HEPES-KOH pH 7.0, 100 mM KCl, 5 mM MgCl₂.

-

Radiolabeled Substrate: e.g., [³H]-Bacitracin.

Procedure:

-

Liposome Preparation: Prepare a 10 mg/mL solution of E. coli polar lipids in chloroform. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. Hydrate the film in Reconstitution Buffer to a final concentration of 20 mg/mL. Sonicate to clarity to form small unilamellar vesicles (SUVs).

-

Reconstitution: Mix purified this compound (at a lipid-to-protein ratio of 20:1, w/w) with the prepared liposomes. Add Triton X-100 to a final concentration of 0.5% (w/v) and incubate for 30 minutes at room temperature.

-

Detergent Removal: Remove the detergent by adding Bio-Beads SM-2 and incubating with gentle agitation for 2 hours at 4°C.

-

Proteoliposome Isolation: Centrifuge the mixture at 200,000 x g for 1 hour to pellet the proteoliposomes. Resuspend the pellet in Transport Buffer.

-

Transport Assay: a. Pre-warm an aliquot of the proteoliposome suspension to 30°C. b. Initiate the transport reaction by adding [³H]-Bacitracin (final concentration, e.g., 1 µM) and ATP (final concentration, e.g., 5 mM). c. At various time points, take aliquots of the reaction mixture and immediately filter through a 0.22 µm nitrocellulose filter. d. Wash the filter rapidly with ice-cold Transport Buffer. e. Measure the radioactivity retained on the filter using a scintillation counter. f. As a control, perform the assay in the absence of ATP or with an uncoupled mutant.

ATPase Activity Assay

This colorimetric assay measures the release of inorganic phosphate (Pi) from ATP hydrolysis.[14][19]

Reagents:

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.02% (w/v) DDM.

-

Malachite Green Reagent: Solution A: 0.045% (w/v) Malachite Green in water. Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl. Mix 3 parts of Solution A with 1 part of Solution B just before use.

-

Phosphate Standard: A series of known concentrations of KH₂PO₄.

Procedure:

-

Set up reactions in a 96-well plate containing Assay Buffer and purified this compound (e.g., 2 µg).

-

Add the substrate (e.g., bacitracin) at various concentrations.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 12% (w/v) SDS.

-

Add 100 µL of Malachite Green Reagent and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 620 nm.

-

Calculate the amount of Pi released using a standard curve generated with the phosphate standards.

Isothermal Titration Calorimetry (ITC)

This protocol provides a general framework for measuring the binding of a substrate to purified this compound.[1][14][15][20]

Reagents and Buffers:

-

ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% (w/v) DDM.

-

Protein Solution: Purified this compound in ITC Buffer (e.g., 10-20 µM in the sample cell).

-

Ligand Solution: Substrate (e.g., bacitracin) in ITC Buffer (e.g., 100-200 µM in the injection syringe).

Procedure:

-

Thoroughly dialyze both the protein and ligand solutions against the same batch of ITC Buffer to minimize buffer mismatch heats.

-

Degas both solutions immediately before the experiment.

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical experiment might consist of 20-30 injections of 1-2 µL each.

-

Perform the titration experiment.

-

Analyze the resulting data by integrating the heat changes for each injection and fitting the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

This compound-type transporters represent a fascinating and important family of resistance determinants in Firmicutes. Their intricate interplay with two-component systems highlights a sophisticated evolutionary adaptation to combat cell wall-active antibiotics. A thorough understanding of their structure, function, and regulation is critical for the development of novel strategies to overcome antibiotic resistance. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the biology of these essential transporters and their potential as targets for new antimicrobial therapies.

References

- 1. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Microbial community analysis reveals high level phylogenetic alterations in the overall gastrointestinal microbiota of diarrhoea-predominant irritable bowel syndrome sufferers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of the ABC transporter ATPase domains: catalytic models and the biochemical and biophysical record - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The BceRS two-component regulatory system induces expression of the bacitracin transporter, this compound, in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Coevolution of ABC transporters and two-component regulatory systems as resistance modules against antimicrobial peptides in Firmicutes Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 15. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. Making sure you're not a bot! [nanion.de]

- 19. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Substrate Specificity of the BceAB Transporter

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance is a critical global health challenge. A key mechanism of resistance in Gram-positive bacteria, including notorious pathogens, is the expression of ATP-binding cassette (ABC) transporters that counteract the effects of antimicrobial peptides (AMPs). Among these, the BceAB-type transporters are a prominent family responsible for conferring resistance to AMPs that target the essential lipid II cycle of cell wall biosynthesis. This technical guide provides a comprehensive overview of the substrate specificity of the this compound transporter from Bacillus subtilis, its mechanism of action, its role in signal transduction, and the experimental methodologies used to elucidate its function.

Core Concept: The "Target Protection" Mechanism

Unlike classical efflux pumps that expel antibiotics from the cell, this compound-type transporters are now understood to operate via a "target protection" mechanism.[1] Instead of recognizing and transporting the AMP alone, this compound is believed to recognize the complex formed between the AMP and its cellular target, which are intermediates of the lipid II cycle.[2][3] The primary substrates are therefore not the free AMPs, but rather these AMP-target complexes. The transporter then utilizes the energy from ATP hydrolysis to dissociate the AMP from its target, allowing the lipid II cycle to proceed and thus rendering the cell resistant.[4] This novel mechanism has significant implications for understanding bacterial resistance and for the development of new therapeutic strategies.

Substrate Specificity of this compound

The this compound transporter of Bacillus subtilis has been shown to confer resistance against a range of AMPs that target different intermediates of the lipid II cycle. This broad specificity is a key feature of its protective function.

Recognized Substrates:

-

Bacitracin: This cyclic polypeptide antibiotic sequesters undecaprenyl pyrophosphate (UPP), a critical lipid carrier in the cell wall synthesis pathway.[4] The this compound transporter is thought to recognize the UPP-bacitracin complex.[4]

-

Mersacidin, Actagardine, and Plectasin: These lantibiotics and a fungal defensin, respectively, bind directly to Lipid II, the immediate precursor for peptidoglycan polymerization.[4] this compound confers resistance to these compounds, indicating its ability to recognize Lipid II-AMP complexes.[4]

Quantitative Data on this compound and Homologous Transporters

Quantitative analysis of the this compound transporter's activity and binding affinity is crucial for a complete understanding of its function. While specific kinetic and binding constants for B. subtilis this compound are not always readily available in the literature, studies on homologous transporters provide valuable insights.

| Parameter | Value | Transporter | Organism | Notes |

| ATPase Activity | ||||

| Maximal ATPase Activity | 135 ± 32.7 nmol/min/mg | SaNsrFP | Streptococcus agalactiae | This homologous this compound-type transporter shows robust ATPase activity, which is essential for its function.[5][6] |

| ATP Dependence | Activity increases up to ~1 mM ATP, with slight substrate inhibition at higher concentrations. | This compound | Bacillus subtilis | This suggests a high affinity for ATP, with potential regulation by high nucleotide concentrations.[7] |

| Substrate Binding | ||||

| Bacitracin Binding | High-affinity, direct, and specific binding to the BceB subunit. | This compound | Bacillus subtilis | Demonstrated by Surface Plasmon Resonance (SPR), though a specific Kd was not reported.[8] |

| Resistance Levels | ||||

| Bacitracin Resistance | High-level resistance conferred. | This compound | Bacillus subtilis | The presence of the this compound transporter significantly increases the minimum inhibitory concentration (MIC) of bacitracin.[1][9] |

| Fold Resistance (Bacitracin) | 349.15 ± 64.9 | SaNsrFP | Streptococcus agalactiae | Provides a quantitative measure of the high level of resistance conferred by a homologous transporter.[1] |

BceRS-BceAB Signaling Pathway

The expression of the this compound operon is tightly regulated by the BceRS two-component system (TCS).[10] This system allows the bacterium to induce the production of the this compound transporter only when needed, conserving cellular resources. The this compound transporter itself is integral to the signaling cascade in a "flux-sensing" mechanism.[7][11]

The current model suggests that the BceS histidine kinase physically interacts with the this compound transporter.[12] The conformational changes in this compound that occur upon binding and dissociation of the AMP-lipid complex are thought to activate BceS.[7][11] Activated BceS then autophosphorylates and transfers the phosphoryl group to the BceR response regulator. Phosphorylated BceR, in turn, acts as a transcriptional activator, binding to the promoter of the this compound operon and upregulating its expression.[7][11]

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Exploring the substrate specificity of the antimicrobial peptide transporter this compound of Bacillus subtilis | Semantic Scholar [semanticscholar.org]

- 4. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family [frontiersin.org]

- 6. The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resistance to Bacitracin in Bacillus subtilis: Unexpected Requirement of the this compound ABC Transporter in the Control of Expression of Its Own Structural Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

The BceAB-BceRS System: A Comprehensive Technical Guide to a Novel Antibiotic Resistance Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance is a critical global health challenge. Understanding the molecular mechanisms by which bacteria evade the effects of antimicrobial agents is paramount for the development of new therapeutic strategies. In Gram-positive bacteria, a fascinating and complex resistance mechanism against peptide antibiotics, such as bacitracin, is mediated by the interplay between the BceAB-type ATP-binding cassette (ABC) transporter and the BceRS two-component system (TCS). This technical guide provides an in-depth exploration of this interaction, detailing the signaling pathway, presenting available quantitative data, outlining key experimental protocols, and visualizing the core concepts.

The BceRS-BceAB module is a sophisticated "flux-sensing" apparatus. Unlike typical TCSs where the sensor kinase directly detects an external stimulus, in this system, the BceS histidine kinase activity is modulated by the transport activity of the this compound ABC transporter.[1][2] This tight coupling allows the bacterium to precisely control the expression of the resistance machinery in response to the level of antibiotic threat, ensuring an efficient and energy-conserving defense.

Core Signaling Pathway: The BceRS-BceAB Interaction

The BceRS-BceAB system functions as a sensory complex embedded in the cell membrane. The current model suggests a "target protection" mechanism rather than simple antibiotic efflux.[3][4] Bacitracin's target is the lipid carrier undecaprenyl pyrophosphate (UPP), an essential component of the bacterial cell wall synthesis cycle.[5] The this compound transporter is thought to recognize the complex of bacitracin bound to UPP.[3]

The signaling cascade is initiated as follows:

-

Substrate Recognition: The this compound transporter, specifically the BceB permease subunit, recognizes and binds the bacitracin-UPP complex.[1][3]

-

Conformational Change and Signal Transduction: The binding of the substrate and subsequent ATP hydrolysis by the BceA subunit induces a conformational change in the this compound transporter.[6] This change is transmitted to the associated BceS histidine kinase.

-

BceS Autophosphorylation: The conformational signal from this compound activates the autophosphorylation of BceS on a conserved histidine residue.

-

Phosphotransfer to BceR: The phosphoryl group is then transferred from BceS to a conserved aspartate residue on the cognate response regulator, BceR.

-

Transcriptional Activation: Phosphorylated BceR (BceR-P) acts as a transcriptional activator, binding to a specific inverted repeat sequence in the promoter region of the this compound operon.[7]

-

Upregulation of this compound Expression: This binding event leads to the increased transcription and translation of the BceA and BceB proteins, thereby enhancing the cell's capacity to handle the bacitracin threat.

This intricate feedback loop, where the activity of the transporter directly governs its own expression, allows for a finely tuned and rapid response to the presence of the antibiotic.

BceRS-BceAB signaling cascade.

Quantitative Data

Quantitative analysis of the this compound-BceRS system is crucial for a complete understanding of its function and for the development of potential inhibitors. Below are tables summarizing the available quantitative data.

Table 1: Bacitracin Susceptibility

This table presents the Minimum Inhibitory Concentration (MIC) of bacitracin for Bacillus subtilis strains with and without a functional this compound transporter. The data clearly demonstrates the critical role of this compound in conferring high-level bacitracin resistance.

| Strain | Relevant Genotype | Bacitracin MIC (µg/mL) | Reference |

| B. subtilis 168 | Wild-type | 350 | [1] |

| B. subtilis | bceA::pMUTIN | 6 | [1] |

| B. subtilis | bceB::pMUTIN | 6 | [1] |

| B. subtilis | bceR mutant | 6 | [1] |

| B. subtilis | bceS mutant | 6 | [1] |

Table 2: Binding Affinity of BceB for Bacitracin

Surface Plasmon Resonance (SPR) has been used to demonstrate a direct and specific interaction between the BceB permease and bacitracin. While a specific equilibrium dissociation constant (Kd) was not explicitly tabulated in the reviewed literature, the methodology for its determination is available.

| Interacting Molecules | Method | Kd (Equilibrium Dissociation Constant) | Reference |

| BceB and Bacitracin | Surface Plasmon Resonance (SPR) | Data not available in reviewed literature | [1] |

Table 3: ATPase Activity of BceA

The BceA subunit is the nucleotide-binding domain (NBD) that powers the transport cycle through ATP hydrolysis. The kinetic parameters of this activity are essential for understanding the efficiency of the transporter.

| Enzyme | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Reference |

| BceA | ATP | Data not available in reviewed literature | Data not available in reviewed literature |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound-BceRS interaction.

Bacterial Two-Hybrid (B2H) Assay for Protein-Protein Interaction

This assay is used to detect the in vivo interaction between the BceB and BceS proteins.

Principle: The assay is based on the reconstitution of a functional adenylate cyclase (CyaA) from Bordetella pertussis in an E. coli strain lacking its own adenylate cyclase gene (cyaA). The CyaA is split into two non-functional fragments, T18 and T25. When two interacting proteins are fused to these fragments, their interaction brings T18 and T25 into close proximity, restoring adenylate cyclase activity. The resulting cAMP production can be detected by the activation of catabolite-repressible operons, such as the lac or mal operons, leading to a color change on indicator plates.

Protocol:

-

Vector Construction: Clone the full-length bceB and bceS genes into the appropriate B2H vectors to create fusions with the T18 and T25 fragments of adenylate cyclase.

-

Transformation: Co-transform the resulting plasmids into a cyaA-deficient E. coli reporter strain.

-

Phenotypic Screening: Plate the transformed cells on MacConkey agar plates supplemented with maltose (1%) and the appropriate antibiotics.

-

Incubation: Incubate the plates at 30°C for 24-48 hours.

-

Analysis: A positive interaction between BceB and BceS will result in the production of cAMP, leading to the fermentation of maltose and the appearance of red colonies on the MacConkey agar. White or pale pink colonies indicate no interaction.

Bacterial Two-Hybrid workflow.

In Vitro Pull-Down Assay

This assay confirms the direct physical interaction between BceB and BceS.

Principle: One protein (the "bait") is tagged (e.g., with a His-tag or GST-tag) and immobilized on affinity beads. A cell lysate or a purified solution containing the potential interacting partner (the "prey") is then incubated with the beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The presence of the prey protein is then detected by Western blotting.

Protocol:

-

Protein Expression and Purification: Express and purify His-tagged BceS and a non-tagged or differently tagged BceB.

-

Immobilization of Bait: Incubate the purified His-BceS with Ni-NTA agarose beads to immobilize it.

-

Incubation with Prey: Add the purified BceB to the beads and incubate to allow for interaction.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against BceB to detect its presence.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique to measure the real-time interaction between two molecules, allowing for the determination of binding affinity (Kd).

Principle: One molecule (the ligand, e.g., BceB) is immobilized on a sensor chip. The other molecule (the analyte, e.g., bacitracin) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

-

Chip Preparation: Immobilize purified BceB onto a sensor chip.

-

Analyte Injection: Inject different concentrations of bacitracin over the sensor surface.

-

Data Collection: Monitor the association and dissociation phases of the interaction in real-time.

-

Data Analysis: Analyze the resulting sensorgrams to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the BceA subunit.

Principle: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP over time. This can be done using a colorimetric assay, such as the malachite green assay.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing purified BceA, ATP, and an appropriate buffer.

-

Incubation: Incubate the reaction at a specific temperature for a defined period.

-

Stopping the Reaction: Stop the reaction by adding a reagent that chelates the divalent cations required for enzyme activity.

-

Phosphate Detection: Add a colorimetric reagent (e.g., malachite green) that reacts with the released Pi to produce a colored product.

-

Measurement: Measure the absorbance of the solution at the appropriate wavelength.

-

Calculation: Determine the amount of Pi released using a standard curve and calculate the enzyme activity. Kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at varying ATP concentrations.

PbceA Promoter Activity Assay (Luciferase Reporter)

This assay is used to monitor the in vivo activity of the this compound promoter in response to bacitracin.

Principle: The this compound promoter region is cloned upstream of a promoterless luciferase gene (lux) in a reporter plasmid. This construct is then introduced into B. subtilis. The expression of luciferase, which produces light, is directly proportional to the activity of the this compound promoter.

Protocol:

-

Reporter Strain Construction: Construct a reporter strain by integrating the PbceA-lux fusion into the chromosome of B. subtilis.

-

Cell Culture: Grow the reporter strain to the mid-exponential phase.

-

Induction: Add varying concentrations of bacitracin to the cultures.

-

Luminescence Measurement: At different time points after induction, measure the luminescence of the cultures using a luminometer.

-

Normalization: Normalize the luminescence signal to the cell density (e.g., by measuring the optical density at 600 nm).

Luciferase Reporter Assay workflow.

Conclusion

The this compound-BceRS system represents a sophisticated and highly regulated mechanism of antibiotic resistance. Its reliance on a flux-sensing mechanism, where the transporter's activity dictates its own expression, highlights the elegant strategies bacteria have evolved to survive in hostile environments. A thorough understanding of this system, from the molecular interactions and signaling cascade to the quantitative aspects of resistance, is essential for the development of novel approaches to combat antibiotic-resistant pathogens. This guide provides a foundational resource for researchers and drug development professionals engaged in this critical area of study. Further research to elucidate the precise structural basis of the BceB-BceS interaction and to obtain detailed kinetic and binding affinity data will be invaluable in the quest for inhibitors of this important resistance pathway.

References

- 1. Frontiers | The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family [frontiersin.org]

- 2. Quantitative analysis of phosphorylation-based protein signaling networks in the immune system by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Frontiers | The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family [frontiersin.org]

- 7. The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence and Elucidation of BceAB-Mediated Antibiotic Resistance: A Technical Guide

Abstract

The rise of antibiotic resistance necessitates a deep understanding of the molecular mechanisms bacteria employ to evade therapeutic interventions. Among Gram-positive bacteria, the BceAB-type ATP-binding cassette (ABC) transporters represent a sophisticated and highly regulated defense system against cell wall-active antimicrobial peptides, such as bacitracin. This technical guide provides a comprehensive overview of the discovery, history, and mechanistic understanding of this compound-mediated resistance. It is intended for researchers, scientists, and drug development professionals engaged in the study of antibiotic resistance. This document details the key experimental protocols that have been instrumental in characterizing this resistance module, presents quantitative data in a structured format for comparative analysis, and utilizes visualizations to illustrate the complex signaling pathways and proposed mechanisms of action.

Introduction: The Discovery of a Novel Resistance Module

The initial discovery of the this compound-mediated resistance system stemmed from studies in Bacillus subtilis investigating its intrinsic resistance to the peptide antibiotic bacitracin.[1][2] Disruption of the bceA and bceB genes, encoding a putative ABC transporter, resulted in a significant increase in susceptibility to bacitracin.[2] This early work laid the foundation for recognizing a new class of resistance determinants. Subsequent research revealed that this compound is part of a larger operon, typically including the bceRS genes, which encode a two-component regulatory system (TCS).[1][2] This genetic linkage highlighted a coordinated regulatory network governing the expression of the transporter. The this compound system and its homologs are now recognized as a widespread defense mechanism in Firmicutes, including pathogenic species like Staphylococcus aureus and Streptococcus pneumoniae, underscoring its clinical relevance.[2][3]

The this compound transporter is a heterodimer composed of the nucleotide-binding domain (NBD) BceA and the membrane-spanning domain (MSD) BceB.[1][4] BceB is characterized by ten transmembrane helices and a large extracellular loop, which is thought to be involved in substrate recognition.[2][3] The BceRS TCS consists of the sensor histidine kinase BceS and the response regulator BceR.[1] A key feature of this system is the "flux-sensing" mechanism, where the transporter itself is integral to signal perception.[1][5] The activity of the this compound transporter, in response to the presence of the antibiotic-target complex, is thought to trigger a conformational change that activates BceS, initiating a signaling cascade that upregulates this compound expression.[1][5] This elegant feedback loop allows the bacterium to mount a rapid and tailored response to antibiotic stress.

Mechanisms of this compound-Mediated Resistance

The precise mechanism by which this compound confers resistance has been a subject of intense investigation, with two prominent models emerging: target protection and lipid II flipping.

The Target Protection Model

The prevailing "target protection" model posits that this compound does not efflux the antibiotic but rather rescues the cellular target from the antibiotic's inhibitory grip.[6][7] Bacitracin exerts its antimicrobial activity by binding to undecaprenyl pyrophosphate (UPP), a key lipid carrier in the peptidoglycan biosynthesis cycle, thereby preventing its dephosphorylation and recycling.[5] The this compound transporter is proposed to recognize the bacitracin-UPP complex and, through ATP hydrolysis, induce a conformational change that dissociates bacitracin from UPP, freeing the essential lipid carrier to resume its role in cell wall synthesis.[5][6][7] Cryo-electron microscopy (cryo-EM) structures of this compound have provided snapshots of the transporter in different conformational states, lending structural support to this model.[5][8] These studies have revealed a specialized lipid-binding pocket and suggest that conformational changes driven by ATP binding and hydrolysis could facilitate the release of the antibiotic from its target.[5][9]

The Lipid II Flipping Model

An alternative hypothesis suggests that this compound-type transporters may function as flippases, translocating the antibiotic's target, such as lipid II, from the outer to the inner leaflet of the cytoplasmic membrane.[10][11] By reducing the concentration of the target on the cell surface, the transporter would effectively limit the antibiotic's ability to bind and exert its inhibitory effect.[10][11] While this mechanism has been proposed for some this compound homologs, the bulk of the evidence for the B. subtilis this compound system currently favors the target protection model.

Quantitative Analysis of this compound-Mediated Resistance

The following tables summarize key quantitative data from studies on this compound-mediated resistance in Bacillus subtilis.

Table 1: Minimum Inhibitory Concentrations (MICs) of Bacitracin

| Strain/Condition | Genetic Background | Bacitracin MIC (µg/mL) | Reference |

| Wild-type | B. subtilis 168 | 128 - 256 | [2][4] |

| Δthis compound | Deletion of this compound operon | 2 - 4 | [2][4] |

| ΔbceRS | Deletion of bceRS operon | 4 | [1] |

| BceA(E169Q) | ATPase-deficient mutant | 4 | [4] |

| Overexpression of BcrC | Increased UPP phosphatase | 64 | [12] |

Table 2: Gene Expression Analysis of the bceA Promoter

| Condition | Reporter System | Fold Induction | Reference |

| Wild-type + Bacitracin (50 µg/mL) | PbceA-lacZ | ~15-fold | [4] |

| Δthis compound + Bacitracin (50 µg/mL) | PbceA-lacZ | No induction | [4] |

| BceA(E169Q) + Bacitracin (4 µg/mL) | PbceA-lacZ | No induction | [10] |

| Wild-type + Reserpine (40 µM) + Bacitracin (50 µg/mL) | PbceA-lacZ | ~60% reduction | [13] |

Table 3: In Vitro ATPase Activity of Purified this compound

| Condition | Specific Activity (nmol/min/mg) | Reference |

| This compound + ATP | ~150 | [5] |

| This compound + ATP + Bacitracin-Zn²⁺ (up to 200 µM) | Stimulated at low concentrations, inhibited at high concentrations | [1] |

| BceA(E169Q) + ATP | No activity | [1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-mediated resistance.

Determination of Bacitracin Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of bacitracin that inhibits the visible growth of Bacillus subtilis.

-

Preparation of Bacitracin Stock Solution: Prepare a stock solution of bacitracin (e.g., 10 mg/mL) in an appropriate solvent (e.g., sterile water) and filter-sterilize.

-

Bacterial Inoculum Preparation: Inoculate a single colony of B. subtilis into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking. Dilute the overnight culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh LB broth.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of bacitracin in LB broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the diluted bacterial culture to each well, resulting in a final volume of 200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of bacitracin in which no visible bacterial growth is observed.